1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a fluoro-substituted phenyl group, and a dioxaborolane moiety. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 3-fluoro-4-iodophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluoro group with the nucleophile .
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes for biological imaging and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The fluoro-substituted phenyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the fluoro-substituted phenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it particularly valuable in the design of selective inhibitors and probes .
Properties
Molecular Formula |
C21H32BFN2O4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
tert-butyl 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H32BFN2O4/c1-19(2,3)27-18(26)25-12-10-24(11-13-25)15-8-9-16(17(23)14-15)22-28-20(4,5)21(6,7)29-22/h8-9,14H,10-13H2,1-7H3 |
InChI Key |
WXOSPOQNHHSVHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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